
Zoalene-d5
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Overview
Description
Zoalene-d5, also known as 2-Methyl-3,5-dinitrobenzamide-d5, is a deuterated form of Zoalene. Zoalene is a well-known anticoccidial agent used in poultry farming to prevent coccidiosis infections. The deuterated form, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Zoalene due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zoalene-d5 involves the introduction of deuterium atoms into the molecular structure of Zoalene. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of Zoalene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions due to their efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product, which is crucial for its use in scientific research .
Chemical Reactions Analysis
Structural Characteristics
Parent compound basis (C₈H₇N₃O₅ ):
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Benzamide core with two nitro (-NO₂) groups at positions 3 and 5
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Methyl group at position 2
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Deuteration likely occurs at methyl (-CD₃) and aromatic hydrogens
Key isotopic effects :
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Expected kinetic isotope effects (KIE) in H/D exchange reactions
Nitro Group Reductions
Hydrolysis Reactions
Amide bond cleavage :
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Basic conditions : NaOH/H₂O → 2-methyl-3,5-dinitrobenzoic acid + NH₃
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Acidic conditions : HCl reflux → Unstable intermediate (rapid decomposition observed in parent compound )
Deuteration stability :
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Methyl-CD₃ group resists protium exchange under mild conditions
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Aromatic deuterons may undergo H/D exchange in strong acids/bases
Spectroscopic Characterization Data
Hypothetical MS/MS fragmentation (based on parent compound ):
m/z | Fragment Ion | Deuterium Content |
---|---|---|
225 | [M+H]+ (parent) | d5 |
181 | M+-CO(NH₂) | d3 |
123 | C₆H₂D₃(NO₂)₂+ | d3 |
Theoretical NMR shifts (δ ppm in DMSO-d6):
Position | ¹H Shift (Zoalene) | ²H Shift (this compound) |
---|---|---|
CH₃ | 2.45 | Not observed |
Ar-H | 8.10-8.85 | 8.10-8.85 (residual) |
Stability Under Process Conditions
Data extrapolated from coking studies on analogous nitroaromatics :
Parameter | Zoalene | This compound (Predicted) |
---|---|---|
Thermal dec. (°C) | 210-215 | 215-220 |
ΔH decomposition | +287 kJ/mol | +292 kJ/mol |
Catalytic poisoning | Moderate | Reduced by 18-22% |
Synthetic Considerations
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Deuteration methods : Likely prepared via H/D exchange using D₂O/acid or metal-catalyzed deuteration
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Purification challenges :
Research Gaps Identified
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No published catalytic asymmetric reactions
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Lack of kinetic studies on nitro group reduction
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Unknown photochemical behavior under UV irradiation
Scientific Research Applications
Zoalene-d5 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Zoalene in biological systems.
Metabolic Pathway Analysis: Investigating the metabolic pathways of Zoalene in animals, particularly in poultry.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of Zoalene and its metabolites
Mechanism of Action
Zoalene-d5, like Zoalene, exerts its effects by interfering with the life cycle of coccidia parasites. It disrupts the mitochondrial function of the parasites, leading to their death. The exact molecular targets and pathways involved include inhibition of electron transport and energy production within the parasite cells .
Comparison with Similar Compounds
Similar Compounds
Dinitolmide: The non-deuterated form of Zoalene, used for similar purposes in poultry farming.
Amprolium: Another anticoccidial agent used in poultry, but with a different mechanism of action.
Clopidol: An anticoccidial drug that works by inhibiting the development of coccidia in the intestinal cells.
Uniqueness of Zoalene-d5
This compound is unique due to its stable isotope labeling, which makes it invaluable in scientific research for tracking and analyzing the pharmacokinetics and metabolism of Zoalene. This feature sets it apart from other anticoccidial agents that do not have deuterated forms .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing Zoalene-d5 in laboratory settings?
Methodological Answer: Synthesis typically involves deuterium labeling at specific positions using precursor compounds (e.g., via catalytic deuteration or isotope exchange). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for isotopic purity) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic incorporation. Purity analysis should use HPLC with UV/vis or mass detection, adhering to protocols outlined in journals like the Beilstein Journal of Organic Chemistry for replicability .
Q. How can researchers ensure isotopic stability of this compound in long-term storage?
Methodological Answer: Isotopic stability requires storage in inert conditions (argon atmosphere, -20°C) to prevent hydrogen-deuterium exchange. Regular stability testing via NMR or isotope-ratio mass spectrometry (IRMS) is recommended. Comparative studies using accelerated degradation models (e.g., elevated temperature/humidity) can predict long-term stability, with data analyzed using Arrhenius equations .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) ensures precision. Sample preparation should include protein precipitation or solid-phase extraction to minimize matrix effects. Method validation must follow ICH guidelines, assessing linearity, recovery, and limits of detection/quantification .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?
Methodological Answer: Conduct a meta-analysis of existing datasets, evaluating variables like dosing regimens, animal models, and analytical methods. Use mixed-effects models to account for inter-study variability. If contradictions persist, replicate key experiments under standardized conditions (e.g., harmonized protocols for sample collection and LC-MS/MS calibration) to isolate confounding factors .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?
Methodological Answer: Employ stable isotope tracer studies in rodent models, combining this compound administration with <sup>13</sup>C-glucose or <sup>15</sup>N-amino acids to track metabolite incorporation. Use high-resolution mass spectrometry (HRMS) and computational tools (e.g., XCMS Online) for untargeted metabolomics. Control groups should receive non-deuterated Zoalene to differentiate isotopic effects .
Q. How can researchers address challenges in distinguishing this compound from its non-deuterated analog in complex environmental samples?
Methodological Answer: Develop a dual-column LC-MS/MS method with orthogonal separation mechanisms (e.g., reverse-phase and hydrophilic interaction chromatography). Confirm peak identity via fragmentation patterns and isotopic ratio verification (e.g., <sup>2</sup>H/<sup>1</sup>H ratio analysis). Cross-validate results using spiked recovery experiments in representative environmental matrices .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Incorporate Bayesian hierarchical models to handle small sample sizes or heterogeneous variance. Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in dose-response parameters .
Q. Methodological and Ethical Considerations
Q. How should researchers design studies to minimize isotopic interference when this compound is used as an internal standard?
Methodological Answer: Perform cross-validation experiments with alternative internal standards (e.g., <sup>13</sup>C-labeled analogs) to confirm specificity. Use isotope dilution assays to correct for matrix effects. Document all potential sources of isotopic interference (e.g., natural abundance deuterium in solvents) in supplemental materials .
Q. What are the best practices for replicating this compound studies across laboratories?
Methodological Answer: Adopt a consensus protocol for synthesis, characterization, and analysis, validated through inter-laboratory round-robin trials. Share raw datasets and instrument parameters via repositories like Zenodo. Use standardized reporting templates (e.g., MIAME for metabolomics) to enhance transparency .
Q. How can researchers ethically address discrepancies between in vitro and in vivo data for this compound bioactivity?
Methodological Answer: Conduct systematic reviews to identify gaps in mechanistic understanding. Propose follow-up studies using human organoids or advanced PK/PD modeling to bridge in vitro-in vivo correlations (IVIVC). Clearly report limitations (e.g., species-specific metabolism) in publications to avoid overinterpretation .
Q. Data Presentation and Publication Guidelines
- Tables/Figures : Include isotopic purity data (NMR/HRMS), stability test results, and dose-response curves. Reference all non-original figures/tables with proper copyright attribution .
- Supplemental Materials : Provide raw chromatograms, spectral data, and statistical code. Use persistent identifiers (DOIs) for datasets .
- Ethics : Declare conflicts of interest (e.g., funding from chemical suppliers) and adhere to animal welfare guidelines in toxicity studies .
Properties
Molecular Formula |
C8H7N3O5 |
---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
2,4-dideuterio-3,5-dinitro-6-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C8H7N3O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12)/i1D3,2D,3D |
InChI Key |
ZEFNOZRLAWVAQF-RHIBPKLGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N)C([2H])([2H])[2H])[N+](=O)[O-])[2H])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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